PA452

Descripción

Overview of Nuclear Receptors and Retinoid Signaling Pathways

Nuclear receptors are a class of transcription factors that play crucial roles in development, homeostasis, and metabolism iomcworld.compnas.org. They are ligand-dependent, meaning their activity is often regulated by the binding of specific signaling molecules, such as steroid hormones, thyroid hormones, and retinoids iomcworld.compnas.org. Retinoids, derivatives of vitamin A, exert their biological effects primarily through two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs) iomcworld.comnih.gov. These receptors modulate gene transcription by binding to specific DNA sequences in the promoter regions of target genes iomcworld.com.

Retinoid signaling pathways are complex and involve the interplay between RARs and RXRs. While RARs are activated by all-trans retinoic acid and 9-cis retinoic acid, RXRs are primarily activated by 9-cis retinoic acid researchgate.net. A key feature of RXRs is their ability to form both homodimers (RXR-RXR) and, more significantly, heterodimers with a wide array of other nuclear receptors, including RARs, peroxisome proliferator-activated receptors (PPARs), liver X receptors (LXRs), vitamin D receptors (VDRs), and thyroid hormone receptors (TRs) iomcworld.compnas.orgnih.govresearchgate.netnih.govnih.gov. This capacity to form multiple heterodimeric partnerships positions RXRs as central integrators of various signaling pathways nih.govresearchgate.netnih.gov.

Multifaceted Roles of Retinoid X Receptors (RXR) in Cellular Homeostasis and Disease Pathogenesis

RXR's involvement in numerous heterodimeric complexes underlies its diverse physiological functions. RXRs regulate processes essential for cellular homeostasis, including cell proliferation, differentiation, and apoptosis iomcworld.comnih.govnih.gov. They are also critical for embryonic development and the maintenance of differentiated phenotypes in adult tissues iomcworld.comnih.gov.

Beyond their roles in normal cellular function, RXRs are implicated in the pathogenesis of various diseases. Their interactions with PPARs, for instance, highlight their significance in metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia, which involve the regulation of lipid and glucose metabolism researchgate.netnih.govpatsnap.com. RXRs also play roles in immune regulation and inflammatory responses, influencing the differentiation and function of immune cells pnas.orgbohrium.comaai.org. Dysregulation of RXR signaling has been linked to neurodegenerative diseases like Alzheimer's and Parkinson's disease, where RXRs may influence neuroprotection and the clearance of protein aggregates researchgate.netnih.govpatsnap.commdpi.com. Furthermore, RXRs are deeply involved in cancer biology, affecting cell growth, differentiation, and apoptosis, and their aberrant expression or function is observed in various cancer types iomcworld.comresearchgate.netthe-innovation.orgnih.gov.

Strategic Importance of RXR Modulation in Biomedical Research and Therapeutics

Given their central role in numerous physiological and pathological processes, RXRs represent attractive targets for pharmacological intervention nih.govnih.govpatsnap.com. Modulating RXR activity through specific ligands (agonists that activate, or antagonists that inhibit) offers a strategic approach for developing targeted therapies patsnap.com. The development of selective RXR modulators is an active area of research, aiming to harness the therapeutic potential of targeting RXR while minimizing off-target effects researchgate.netpatsnap.com.

RXR modulation has shown promise in various therapeutic areas. Bexarotene, a synthetic RXR agonist, is an example of a successful RXR-targeting drug approved for the treatment of cutaneous T-cell lymphoma patsnap.combohrium.comthe-innovation.org. Research continues into the potential of RXR modulators for other cancers, metabolic disorders, and neurodegenerative diseases researchgate.netnih.govpatsnap.comthe-innovation.org. The ability of RXRs to form heterodimers with a wide range of partners also presents a complex but potentially beneficial scenario for therapeutic modulation, allowing for the possibility of selectively influencing specific signaling pathways by targeting the RXR-heterodimer interface nih.govresearchgate.netnii.ac.jp.

Structure

2D Structure

3D Structure

Propiedades

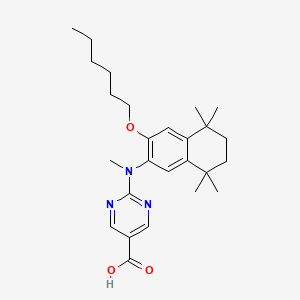

IUPAC Name |

2-[(3-hexoxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-methylamino]pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37N3O3/c1-7-8-9-10-13-32-22-15-20-19(25(2,3)11-12-26(20,4)5)14-21(22)29(6)24-27-16-18(17-28-24)23(30)31/h14-17H,7-13H2,1-6H3,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJUUTJCZMGZJDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=C(C=C2C(=C1)C(CCC2(C)C)(C)C)N(C)C3=NC=C(C=N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pa 452: Classification, Molecular Identity, and Fundamental Receptor Interactions

Characterization of PA 452 as a Selective Retinoid X Receptor (RXR) Antagonist

PA 452 has been characterized as a selective antagonist of Retinoid X Receptors (RXR). bio-connect.nlrndsystems.commedchemexpress.com Its antagonistic activity has been demonstrated in various cellular contexts. For instance, PA 452 inhibits RXR in normal human urothelial (NHU) cells at concentrations ranging from 0.01 to 1 μM. medchemexpress.com It also inhibits the effect of Retinoic acid (RA) on Th1/Th2 development. molnova.combio-connect.nlmedchemexpress.comglpbio.commedchemexpress.com In MCF-7 breast cancer cells, PA 452 functions as a potent RXR antagonist in transcriptional activation assays utilizing an RXRE-driven luciferase reporter. nih.gov The pA₂ value of PA 452 has been determined as 7.11, indicating its potency as an RXR antagonist. rndsystems.commdpi.com

Specific Inhibition of Retinoid Synergism in RXR-RAR Heterodimer Actions

Retinoid X Receptors (RXRs) often function as heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs). nih.govnih.govnih.gov RXR-RAR heterodimers are classified as non-permissive or conditionally permissive, meaning a full response to an RXR agonist typically requires the presence of an RAR agonist. nih.govnih.govaai.org

PA 452 specifically inhibits the synergism observed in RXR-RAR heterodimer actions that is typically induced by retinoids. rndsystems.combio-techne.comnih.gov This indicates that PA 452 interferes with the cooperative activation of these heterodimers by their respective ligands.

Mechanistic Insights into PA 452-Induced RXR Oligomeric Disruption

Beyond its role as a transcriptional antagonist, research has provided mechanistic insights into how PA 452 affects the oligomeric state of RXR. The ability of RXR ligands to regulate the oligomeric state of RXR can be independent of the receptor's direct intrinsic transcriptional activity. mdpi.com

Elucidation of PA 452-Triggered Dissociation of RXR Tetramers

A key mechanistic finding regarding PA 452 is its ability to trigger the dissociation of RXR tetramers. guidetopharmacology.orgrndsystems.combio-techne.comnih.gov This effect has been observed in studies investigating the oligomeric switch of RXR. mdpi.comnih.gov Experiments using techniques such as Electrophoretic Mobility Shift Assay (EMSA) have revealed that PA 452, similar to RXR agonists, induces the dissociation of RXR tetramers. nih.gov DNA cyclization assays further support this, showing that PA 452 inhibits RXR-mediated DNA circularization, indicating tetramer dissociation. nih.gov

This triggered dissociation of RXR tetramers by PA 452 suggests a mechanism by which it exerts its biological effects, potentially influencing downstream signaling pathways and gene expression independently of classical transcriptional antagonism. mdpi.comnih.gov

Molecular and Cellular Mechanisms of Pa 452 Action

Impact on Retinoic Acid (RA)-Mediated Signaling Cascades

Retinoic acid (RA), a metabolite of vitamin A, plays crucial roles in various cellular processes, including differentiation, proliferation, and immune function. RA exerts its effects by binding to and activating nuclear receptors, primarily RARs and RXRs. These receptors then bind to specific DNA sequences, regulating gene expression. PA 452, by antagonizing RXR, can modulate signaling cascades that involve RXR as a heterodimerization partner with RAR. doi.org

Suppression of Retinoic Acid Effects on Th1/Th2 Cell Development and Immune Modulation

Retinoic acid is known to influence the development and differentiation of T helper (Th) cells, specifically promoting the development of Th2 cells while suppressing Th1 cell development. doi.orgnih.govautoimmunutrition.comimd-berlin.de This modulation of the Th1/Th2 balance is important for regulating immune responses. Studies have investigated the role of retinoid receptors in mediating these effects. Research indicates that while RAR antagonists can inhibit the effect of RA on Th1/Th2 development, the RXR pan-antagonist PA 452 does not inhibit the effect of RA on Th1/Th2 development. doi.orgnih.gov This suggests that the primary effect of RA on Th1/Th2 differentiation is mediated through RARs, and antagonizing RXR alone with PA 452 does not counteract this specific RA effect. doi.orgnih.gov

The following table summarizes the observed effects of retinoid receptor antagonists on RA-induced Th1/Th2 development:

| Compound | Receptor Specificity | Effect on RA-induced Th1/Th2 Development | Citation |

| LE540 | RAR antagonist | Inhibits RA effect | doi.orgnih.gov |

| LE135 | RARβ (and α) antagonist | Inhibits RA effect | doi.orgnih.gov |

| PA 452 | RXR pan-antagonist | Does not inhibit RA effect | doi.orgnih.gov |

Modulation of Specific Gene Expression and Protein Activity by PA 452

Beyond its general antagonism of RXR, PA 452 has been shown to specifically modulate the expression of certain genes and the activity of proteins involved in cellular differentiation.

Inhibition of Troglitazone-Induced Cytokeratin 13 (CK13) Expression

Cytokeratin 13 (CK13) is a marker associated with transitional differentiation in urothelial cells. nih.govnih.gov Troglitazone (B1681588) (TZ), a high-affinity PPAR-γ agonist, has been shown to induce CK13 expression in normal human urothelial (NHU) cells. nih.govnih.gov This induction is mediated, at least in part, through signaling involving PPAR-γ and RXR, as PPAR-γ can heterodimerize with RXR. nih.govnih.gov Studies have demonstrated that PA 452 inhibits the troglitazone-induced CK13 expression in NHU cells. nih.govnih.govmedchemexpress.comtargetmol.comclinisciences.com This finding supports a role for RXR in the induction of CK13 expression by troglitazone and indicates that PA 452 can interfere with this process by antagonizing RXR. nih.govnih.gov

The following table illustrates the effect of PA 452 on Troglitazone-induced CK13 expression:

| Treatment | CK13 Expression Level (Relative to Control) | Citation |

| Control NHU cells | Low | nih.govnih.gov |

| Troglitazone (TZ) | Increased | nih.govnih.gov |

| Troglitazone (TZ) + PA 452 | Inhibited/Reduced compared to TZ alone | nih.govnih.govmedchemexpress.comtargetmol.comclinisciences.com |

Direct Inhibition of RXR Activity in Normal Human Urothelial (NHU) Cells

Direct evidence for PA 452's inhibitory effect on RXR activity comes from studies using normal human urothelial (NHU) cells. PA 452 has been shown to inhibit RXR in NHU cells at various concentrations, including 0.01, 0.1, and 1 μM. molnova.commedchemexpress.comtargetmol.comclinisciences.com This direct inhibition of RXR activity in NHU cells underlies its ability to modulate processes dependent on RXR signaling, such as the troglitazone-induced CK13 expression. nih.govnih.gov

Data on PA 452's direct inhibition of RXR in NHU cells:

| Compound | Target | Cell Type | Concentration Range | Observed Effect | Citation |

| PA 452 | RXR | Normal Human Urothelial (NHU) cells | 0.01, 0.1, and 1 μM | Inhibits RXR activity | molnova.commedchemexpress.comtargetmol.comclinisciences.com |

Biological Activities and Phenotypic Effects of Pa 452 in Preclinical Models

Antineoplastic and Apoptotic Efficacy of PA 452

Research has indicated that PA 452 possesses antineoplastic properties, primarily through its ability to attenuate cell proliferation and induce apoptosis in specific cancer cell lines, such as human mammary carcinoma cells. bio-techne.comtocris.comchemicalbook.comwindows.netsmolecule.com

PA 452 has been shown to attenuate cell proliferation in mammary carcinoma cell lines, including MCF-7 breast cancer cells. bio-techne.comtocris.comchemicalbook.comwindows.netsmolecule.comnih.gov Studies utilizing MTT cell proliferation assays demonstrated that PA 452 significantly inhibited the growth of MCF-7 cells. nih.gov

The mechanism underlying PA 452's effects on mammary carcinoma cell growth involves its interaction with the Retinoid X Receptor (RXR). PA 452 functions as an RXR antagonist. bio-techne.comtocris.comchemicalbook.com Despite its antagonistic nature in direct transcriptional activation assays, PA 452 triggers the dissociation of RXR tetramers into dimers, a phenomenon referred to as the RXR oligomeric switch. bio-techne.comtocris.comwindows.netnih.gov This ligand-controlled change in the RXR oligomeric state can regulate gene expression through a mechanism independent of the receptor's direct transcriptional activity. nih.gov The observation that PA 452 triggers this oligomeric switch suggests that it may function as an agonist in regard to this alternate RXR activity. nih.gov Studies have shown that PA 452, similar to RXR agonists, can upregulate the expression of genes involved in cell cycle progression and apoptosis, such as Btg2 and caspase 9 mRNA, thereby mimicking agonists in inhibiting carcinoma cell growth. nih.gov

Induction of Apoptosis in Mammary Carcinoma Cell Lines (e.g., MCF-7 Breast Cancer Cells)

Neuromodulatory Effects and Calcium Channel Interactions of PA 452

Investigations into the neuromodulatory effects of PA 452 have revealed its interactions with calcium channels in neuronal systems, specifically in invertebrate models. nih.govresearchgate.netnih.govresearchgate.netutexas.eduresearchgate.netresearchgate.net

PA 452 has been shown to differentially modulate calcium current (ICa) in neuronal systems. nih.govresearchgate.netnih.govresearchgate.netutexas.eduresearchgate.net Studies comparing PA 452 with other RXR antagonists, such as HX531, have demonstrated independent and opposing effects on ICa, which were also time-dependent. nih.govresearchgate.netnih.govresearchgate.netutexas.eduresearchgate.net

Differential Modulation of Calcium Current (ICa) in Neuronal Systems

Comparative Analysis of PA 452 Effects Versus Other RXR Antagonists (e.g., HX531) on ICa

Studies comparing the effects of PA 452 and other RXR antagonists, such as HX531, on calcium current (ICa) have revealed distinct and even opposing actions. In experiments using neurons of the mollusk Lymnaea stagnalis, the RXR pan-antagonist PA 452 was found to enhance ICa. researchgate.netnih.govnih.govutexas.edu In contrast, HX531, another RXR antagonist, reduced ICa in the same model. researchgate.netnih.govnih.govutexas.edu These effects were also observed to be time-dependent. researchgate.netnih.govnih.gov

Further analysis of the voltage-dependence of calcium channel activation showed that 1 µM PA 452 significantly hyperpolarized the voltage of half-maximal activation of ICa compared to control cells treated with DMSO. researchgate.netresearchgate.net This suggests that PA 452 increased the probability of channel opening at more hyperpolarized potentials. researchgate.net Conversely, 1 µM HX531 depolarized the voltage of half-maximal activation, indicating that a greater depolarization was required to activate voltage-gated calcium channels (VGCCs) in the presence of HX531. researchgate.netresearchgate.net

The slope factor of channel activation, which reflects the voltage-sensitivity of an ion channel, was not affected by PA 452. researchgate.net However, HX531 (at 1 µM and 500 nM) significantly increased the slope factor, suggesting a decrease in the voltage-sensitivity of ICa. researchgate.net

The following table summarizes the comparative effects of PA 452 and HX531 on ICa in Lymnaea stagnalis neurons:

| Treatment (Concentration) | Effect on Peak ICa Density (compared to DMSO) | Effect on Voltage of Half-Maximal Activation (compared to DMSO) | Effect on Slope Factor of Activation (compared to DMSO) |

| 1 µM PA 452 | Increased at -20 to -5 mV researchgate.netnih.gov | Significantly hyperpolarized researchgate.netresearchgate.net | No effect researchgate.net |

| 1 µM HX531 | Inhibited at -5 to +15 mV researchgate.netnih.gov | Significantly depolarized researchgate.netresearchgate.net | Significantly increased researchgate.net |

| 500 nM HX531 | Inhibited at -5 to +25 mV researchgate.netnih.gov | No significant effect researchgate.net | Significantly increased researchgate.net |

Interaction with Voltage-Gated Calcium Channels (VGCCs), with emphasis on CaV2 Channels

PA 452 has been shown to interact with VGCCs. Specifically, in Lymnaea stagnalis neurons, PA 452 enhanced ICa mediated by CaV2 voltage-gated Ca2+ channels. nih.gov Overnight treatment with 1 µM PA 452 significantly enhanced ICa at -15 mV and potentials ranging from 0 to +10 mV compared to control cells. nih.gov This enhancement also extended to nifedipine-insensitive CaV2 ICa at -15 mV. nih.gov

While the search results primarily highlight the effects of HX531 on CaV2 channels, noting that its inhibitory effect on ICa was largely restricted to CaV2 channels and appeared independent of G proteins researchgate.netnih.govnih.gov, the data presented indicates a direct modulatory effect of PA 452 on CaV2 channels, leading to enhanced current.

Exploration of Potential Non-Genomic Effects of PA 452 on Ion Channels

The search results indicate that retinoids, the derivatives of vitamin A that interact with RXR, can induce rapid changes in the biophysical properties of ion channels in Lymnaea neurons, suggesting potential non-genomic effects. researchgate.net While the primary mechanism of action for RXR antagonists like PA 452 is often considered to be through preventing binding to DNA and antagonizing transcription reading.ac.uk, the observed rapid and time-dependent effects of PA 452 on ICa, as described in the comparative analysis section, raise the possibility of non-genomic interactions with ion channels. researchgate.netnih.govnih.gov Steroid hormones, which include retinoids, are known to exert both genomic and rapid non-genomic effects, with the latter often involving alterations in membrane ionic permeability and activation of membrane-bound enzymes. scielo.brphysiology.org Although direct evidence explicitly detailing the non-genomic mechanism of PA 452 action on ion channels is not extensively provided in the search results, the rapid modulation of calcium currents suggests a potential non-genomic component to its activity. researchgate.netnih.govnih.gov Platelets, which lack genomic DNA, have been used to study non-genomic effects of nuclear receptor ligands, including RXR antagonists like HX531 and PA 452, suggesting the relevance of exploring non-genomic pathways for these compounds. reading.ac.uk

Influence of PA 452 on Myelination Processes

PA 452 has been investigated for its effects on myelination, particularly in the context of central nervous system (CNS) culture models.

Reduction of Myelination in In Vitro Central Nervous System Culture Models

Studies using in vitro models of myelination, such as oligodendrocyte precursor cell (OPC) cultures and oligodendrocyte-dorsal root ganglia (DRG) co-cultures, have shown that PA 452 reduces myelination. nih.govnih.govwjgnet.comresearchgate.net In OPC cultures, increasing concentrations of PA 452 resulted in oligodendrocyte lineage cells displaying more simple morphologies and fewer membrane morphologies, indicating inhibited differentiation. nih.govresearchgate.net The percentage of total MBP+ oligodendrocytes also decreased in cells treated with PA 452 compared to controls. nih.govresearchgate.net In oligodendrocyte-DRG co-cultures, the addition of PA 452 led to a marked reduction in the percentage of myelinating oligodendrocytes. researchgate.net This reduction in myelination is consistent with PA 452 acting as an RXR antagonist, as RXR signaling in oligodendrocytes is considered necessary for efficient myelination. nih.gov

The following table illustrates the effect of PA 452 on oligodendrocyte morphology and myelination in vitro:

| Culture Model | PA 452 Treatment | Observed Effect |

| Oligodendrocyte Precursor Cells (OPCs) | Increasing concentrations | More simple oligodendrocyte morphology, fewer membrane morphologies nih.govresearchgate.net |

| Decreased percentage of total MBP+ oligodendrocytes nih.govresearchgate.net | ||

| Oligodendrocyte-DRG Co-cultures | Presence of PA 452 | Marked reduction in the percentage of myelinating oligodendrocytes researchgate.net |

Reversal of RXR Agonist-Induced Myelination Enhancement by PA 452

PA 452 has been shown to reverse the enhancement of myelination induced by RXR agonists in in vitro CNS culture models. RXR agonists like 9-cis-retinoic acid (9cRA), HX630, and PA024 are known to promote oligodendrocyte differentiation and myelination. nih.govnih.govresearchgate.net In OPC cultures treated with 9cRA, the addition of low concentrations of PA 452 (e.g., 0.1 µM) was sufficient to abrogate the 9cRA-induced OPC differentiation. nih.govresearchgate.net Increasing concentrations of PA 452 in the presence of 9cRA further decreased the percentage of mature oligodendrocyte membranes. nih.govresearchgate.net This demonstrates that PA 452 can counteract the pro-myelinating effects of RXR agonists, supporting its role as an RXR antagonist in the context of myelination. nih.govnih.govresearchgate.net

Advanced Research Methodologies and Experimental Models Employed in Pa 452 Studies

In Vitro Cellular and Tissue Culture Models

In vitro models, utilizing cultured cells and tissues, are fundamental to studying the direct effects of compounds like PA 452 on biological processes. These models allow for controlled environments to analyze cellular responses without the complexities of a whole organism.

Application of Breast Cancer Cell Lines (e.g., MCF-7) for Proliferation and Apoptosis Assays

Breast cancer cell lines, such as MCF-7, are widely used in cancer research due to their well-characterized properties and relevance to human breast cancer culturecollections.org.uk. Studies involving PA 452 have utilized MCF-7 cells to investigate its impact on cell proliferation and the induction of apoptosis (programmed cell death). PA 452 has been shown to attenuate cell proliferation and induce apoptosis in MCF-7 breast cancer cells . This indicates a potential inhibitory effect of PA 452 on the growth and survival of these cancer cells.

Utilization of Normal Human Urothelial (NHU) Cells for RXR Inhibition Studies

Normal Human Urothelial (NHU) cells serve as a model for studying the effects of compounds on the cells lining the urinary tract. PA 452 has been investigated in NHU cells to understand its activity as an RXR antagonist. Studies have demonstrated that PA 452 inhibits RXR in NHU cells at various concentrations, including 0.01, 0.1, and 1 μM. medchemexpress.comtargetmol.com This inhibition of RXR by PA 452 in NHU cells has been shown to affect processes such as the expression of CK13 induced by Troglitazone (B1681588) (TZ). medchemexpress.commedchemexpress.comnih.govresearchgate.net

Implementation of Central Nervous System Myelination Slice Models

Central Nervous System (CNS) myelination slice models are valuable tools for studying the process of myelination and remyelination in a controlled tissue environment. These models involve maintaining thin slices of CNS tissue in culture, allowing for the observation and manipulation of myelin-forming cells (oligodendrocytes) and neurons. Research using cerebellar slice models has indicated that PA 452 can significantly inhibit remyelination. nih.gov This suggests a role for RXR signaling, which PA 452 antagonizes, in the process of myelin repair in the CNS.

Electrophysiological Techniques in Neurobiological Research

Electrophysiological techniques are crucial for studying the electrical properties of cells, particularly in the nervous system. These methods allow researchers to measure and manipulate ion flow across cell membranes, providing insights into cellular excitability and signaling.

Voltage-Clamp Recordings for Detailed Analysis of Calcium Currents

Voltage-clamp recordings are a specific electrophysiological technique used to control the membrane potential of a cell and measure the resulting ionic currents. This technique is particularly useful for analyzing the activity of voltage-gated ion channels, such as calcium channels. the-scientist.com Studies using patch-clamp electrophysiology in neurons of the mollusk Lymnaea stagnalis have investigated the effects of RXR antagonists, including PA452, on calcium currents (ICa). nih.gov These studies found that this compound enhanced ICa, suggesting an interaction between RXR signaling and calcium channel function in these neurons. nih.gov Specifically, this compound (1 µM) shifted the voltage-dependence of channel activation to more negative potentials, indicating an increased probability of channel opening at more hyperpolarized potentials. researchgate.net

Molecular and Immunological Characterization Approaches

Molecular and immunological characterization approaches are employed to understand the biochemical and immune-related effects of compounds. These techniques can involve analyzing protein expression, gene activity, and immune cell responses. While the provided search results mention "Molecular, Immunological, and Clinical Characterization" in the context of SARS-CoV-2 brieflands.comresearchgate.net and monoclonal gammopathies unav.edu, and general concepts of molecular and immunological characterization pnas.orgnih.gov, specific details on the application of these broad approaches directly to PA 452 in the context of the other outlined sections (cancer, urothelial cells, CNS myelination, or calcium currents) are not explicitly detailed in the provided snippets. Therefore, a detailed discussion of specific molecular and immunological characterization findings for PA 452 based solely on the provided search results within the scope of the other sections is not possible. These methodologies are general research techniques that could be applied to PA 452 studies but are not specifically described in detail in relation to PA 452 in the provided context.

Gene Expression Analysis (e.g., CK13 Expression Profiling)

Gene expression analysis is a key methodology in PA 452 research. Studies have examined the compound's ability to modulate the expression of specific genes, such as cytokeratin 13 (CK13). CK13 expression profiling has been utilized as an indicator of cellular differentiation states, particularly in epithelial cells.

Detailed research findings indicate that PA 452 inhibits the expression of CK13 induced by Troglitazone (TZ). This effect has been observed in in vitro experiments using normal human urothelial (NHU) cells. The inhibition of CK13 expression by PA 452 demonstrates its capacity to interfere with specific gene regulatory pathways activated by other compounds, such as TZ. The inhibitory effect of PA 452 on RXR in NHU cells was observed at concentrations of 0.01, 0.1, and 1 μM. guidetopharmacology.org

The following table summarizes the observed effect of PA 452 on Troglitazone-induced CK13 expression:

| Compound | Condition | PA 452 Concentration (μM) | Effect on TZ-induced CK13 Expression | Experimental Model |

| PA 452 + Troglitazone | In vitro | 0.01 | Inhibits | Normal Human Urothelial Cells guidetopharmacology.org |

| PA 452 + Troglitazone | In vitro | 0.1 | Inhibits | Normal Human Urothelial Cells guidetopharmacology.org |

| PA 452 + Troglitazone | In vitro | 1 | Inhibits | Normal Human Urothelial Cells guidetopharmacology.org |

| Troglitazone | In vitro (Control) | 0 | Induces | Normal Human Urothelial Cells guidetopharmacology.org |

Immunological Profiling for Th1/Th2 Cell Development Assessment

Immunological profiling, specifically focusing on the development of T helper 1 (Th1) and T helper 2 (Th2) cells, represents another area of investigation for PA 452. Th1 and Th2 cells are distinct subsets of CD4+ T lymphocytes that play critical roles in orchestrating immune responses. Th1 cells are typically involved in cell-mediated immunity and are characterized by the production of cytokines like interferon-gamma (IFN-γ), while Th2 cells are associated with humoral immunity and the production of cytokines such as interleukin-4 (IL-4), IL-5, IL-10, and IL-13.

Research findings indicate that PA 452 inhibits the effect of Retinoic acid (RA) on Th1/Th2 development. guidetopharmacology.org Retinoic acid is known to influence the differentiation of naive CD4+ T cells into Th1 and Th2 subsets, generally suppressing Th1 development and enhancing Th2 development via retinoic acid receptors. guidetopharmacology.org By acting as an RXR antagonist, PA 452 interferes with the signaling pathways mediated by retinoid receptors, thereby modulating the balance between Th1 and Th2 cell development. This suggests a potential role for PA 452 in influencing the adaptive immune response by altering the differentiation trajectory of T helper cells.

| Compound | Targeted Pathway/Effect on Immune Cells | Observed Outcome on Th1/Th2 Development | Relevant Context |

| PA 452 | Inhibition of Retinoic acid effects on Th1/Th2 development via RXR antagonism guidetopharmacology.org | Inhibits the effect of Retinoic acid on Th1/Th2 development guidetopharmacology.org | Modulation of adaptive immune response by influencing T helper cell differentiation guidetopharmacology.org |

| Retinoic acid (RA) | Acts via retinoid receptors (including RXR) guidetopharmacology.org | Suppresses Th1 and enhances Th2 development guidetopharmacology.org | Natural signaling molecule influencing immune cell differentiation guidetopharmacology.org |

Translational Research and Therapeutic Implications of Pa 452

Therapeutic Potential of RXR Antagonism in Oncology, particularly Breast Cancer

Retinoid X receptors are implicated in the regulation of cell proliferation, differentiation, and apoptosis, making them relevant targets in cancer research. PA 452 has demonstrated therapeutic potential in oncology, specifically concerning breast cancer. Studies have shown that PA 452 can attenuate cell proliferation and induce apoptosis in MCF-7 breast cancer cells. nih.govwikipedia.orgfishersci.canih.gov This suggests that antagonizing RXR signaling may offer a strategy for inhibiting the growth and promoting the death of certain breast cancer cells. The antiproliferative and proapoptotic effects observed with RXR modulation highlight a potential avenue for developing RXR-targeted therapies in cancer treatment. google.com

Applications in Immunological Regulation and Inflammatory Conditions

RXRs and their ligands are known to influence immune responses and inflammatory pathways. PA452 has been shown to inhibit the effect of Retinoic acid (RA) on the development of Th1 and Th2 cells, indicating its involvement in modulating immune cell differentiation. fishersci.cafishersci.at Furthermore, research highlights the essential role of RXRα in antigen-presenting cells (APCs), such as dendritic cells and macrophages, in maintaining intestinal immune homeostasis and regulating inflammation. flybase.org Pharmacological activation of RXRα has been observed to suppress colitis in murine models by inducing regulatory responses and dampening pathological inflammation. flybase.org These findings suggest that manipulating the RXRα pathway, potentially through antagonists like PA 452 to understand the system, could offer novel opportunities for influencing regulatory responses and managing inflammatory conditions, including inflammatory bowel disease. flybase.orgmybiosource.comciteab.comciteab.com

Relevance of PA 452 in Neurological Disorders and Myelin Repair Strategies

The role of retinoid receptors extends to the nervous system, influencing processes such as neuronal differentiation and myelin formation. RXR selective antagonists, including this compound, have been shown to severely impair the differentiation of oligodendrocyte progenitor cells (OPCs) into mature oligodendrocytes in culture. wikipedia.orgwikidata.orgmims.com Oligodendrocytes are the glial cells responsible for producing myelin in the central nervous system. Conversely, RXR agonists have been found to stimulate oligodendrocyte differentiation and the formation of myelin membrane-like sheets in vitro. wikipedia.orgwikidata.orgmims.com In aged rats with focal demyelination, an RXR agonist accelerated remyelination. wikipedia.org While RXR agonists show promise in promoting myelin repair, the inhibitory effect of antagonists like PA 452 on oligodendrocyte differentiation underscores the critical regulatory role of RXR signaling in myelination processes. wikidata.orgmims.com Thus, PA 452 is relevant in the study of neurological disorders and myelin repair strategies by serving as a tool to investigate the consequences of inhibiting RXR function on these processes. lipidmaps.orgguidetomalariapharmacology.org

Strategic Positioning of PA 452 within Retinoid Receptor-Targeted Drug Discovery Efforts

PA 452 holds a strategic position in the field of retinoid receptor-targeted drug discovery. As a well-characterized RXR antagonist with a defined pA2 value, it serves as a valuable tool compound in research laboratories investigating the functions of RXRs. wikipedia.orgszabo-scandic.comscienceopen.com Its established antagonistic activity and effect on RXR tetramer dissociation make it a benchmark for evaluating the potency and mechanisms of action of novel RXR ligands. nih.govwikipedia.orgfishersci.cawikipedia.orgszabo-scandic.comscienceopen.commims.comlipidmaps.org Researchers synthesize and test new compounds, often comparing their activity against PA 452 to gauge their potential as therapeutic agents targeting RXRs. szabo-scandic.comscienceopen.commims.comlipidmaps.orgwikipedia.orgdsmz.de This positioning aids in the identification and development of new chemical entities with enhanced or selective RXR antagonism.

Development of Novel RXR Antagonists with Enhanced Potency

The ongoing effort to discover and develop novel RXR antagonists with improved properties, such as enhanced potency or selectivity, is an active area of research. PA 452 has played a role in this process as a reference compound. For instance, novel RXR antagonists, including certain carborane derivatives, have been synthesized and evaluated for their activity. szabo-scandic.comscienceopen.commims.comlipidmaps.orgwikipedia.orgdsmz.dewikipedia.orgwikipedia.org In comparative studies, some of these newly developed compounds have demonstrated higher potency than PA 452. For example, a specific carborane derivative (52b) showed almost an order of magnitude higher potency than this compound in inhibiting cell differentiation in HL-60 cancer cells. wikipedia.orgdsmz.de Similarly, another potent RXR antagonist (13e), structurally related to an RXR agonist, was found to be more potent than this compound. szabo-scandic.comscienceopen.commims.comlipidmaps.org These findings highlight the continued progress in the design and synthesis of RXR antagonists that surpass the potency of existing compounds like PA 452, paving the way for potentially more effective therapeutic agents.

Table 1: Key Data for PA 452

| Property | Value | Source |

| Role | RXR antagonist | nih.govwikipedia.orgfishersci.cawikipedia.orgnih.gov |

| pA2 Value | 7.11 | nih.govwikipedia.orgfishersci.cawikipedia.org |

| Molecular Formula | C26H37N3O3 | nih.govfishersci.ca |

| Molecular Weight | 439.59 g/mol | nih.govfishersci.ca |

| Mechanism | Triggers dissociation of RXR tetramers | nih.govwikipedia.orgfishersci.ca |

| Effect on MCF-7 Breast Cancer Cells | Attenuates proliferation, induces apoptosis | nih.govwikipedia.orgfishersci.canih.gov |

| Effect on Oligodendrocyte Differentiation | Severely impairs | wikipedia.orgwikidata.orgmims.com |

Comparative Analysis, Limitations, and Future Research Trajectories for Pa 452

Comprehensive Comparison of PA 452's Mechanistic Profile with Other RXR Antagonists (e.g., HX531)

Comparative studies involving PA 452 and other RXR antagonists, such as HX531, reveal distinct mechanistic profiles, particularly concerning their effects on cellular processes like calcium signaling. In neurons of the mollusk Lymnaea stagnalis, PA 452 and HX531 demonstrated independent and opposing, time-dependent effects on calcium current (ICa). nih.gov While PA 452 enhanced ICa, HX531 reduced it. nih.gov This reduction by HX531 occurred through voltage-dependent inhibition of voltage-gated calcium channels (VGCCs), specifically restricted largely to Cav2 channels, and appeared independent of G proteins. nih.gov In contrast, PA 452 did not exhibit this rapid voltage-dependent inhibition of ICa mediated by Cav2s. nih.gov Co-application of PA 452 with HX531 did not significantly alter the inhibitory effects of HX531 on ICa, suggesting that PA 452 was unable to occlude HX531's effects. nih.gov

Another study comparing PA 452 and HX531 in the context of nephrin (B609532) gene expression, regulated by Vitamin D receptor (VDR) and Retinoic Acid Receptor (RAR), showed that neither PA 452 nor HX531 suppressed the activation of the nephrin gene promoter by 1,25(OH)₂D₃, unlike the RAR antagonist LE540. oup.comoup.com This suggests that VDR and RAR, but not RXR, selectively cooperate in this process, and PA 452 and HX531 behave similarly in this specific pathway. oup.comoup.com

Furthermore, PA 452 has been shown to inhibit the effect of Retinoic acid (RA) on Th1/Th2 development. medchemexpress.com It also inhibits Troglitazone (B1681588) (TZ)-induced CK13 expression and inhibits RXR in normal human urothelial (NHU) cells at concentrations of 0.01, 0.1, and 1 µM. medchemexpress.com

A comparison of antagonistic activity using pA₂ values indicated that a different RXR antagonist, 6-[N-ethyl-N-(5-isobutoxy-4-isopropyl-2-(E)-styrylphenyl)amino]nicotinic acid (compound 13e), was found to be more potent than PA 452, with pA₂ values of 8.23 and 7.11, respectively, against agonist 2. nih.gov

The distinct actions of PA 452 and HX531 on calcium channels highlight differences in their mechanistic interaction with cellular signaling beyond direct RXR binding. nih.gov

| RXR Antagonist | Effect on ICa (Lymnaea stagnalis neurons) | Mechanism on ICa | Effect on Nephrin Promoter Activation by 1,25(OH)₂D₃ | pA₂ vs Agonist 2 nih.gov |

| PA 452 | Enhanced nih.gov | No rapid voltage-dependent inhibition of Cav2s nih.gov | No suppression oup.comoup.com | 7.11 nih.gov |

| HX531 | Reduced nih.gov | Voltage-dependent inhibition of Cav2 channels, G protein-independent nih.gov | No suppression oup.comoup.com | Not specified |

Elucidation of Unexplored Downstream Signaling Pathways Activated or Inhibited by PA 452

While PA 452 is known to act as an RXR antagonist and influence processes like cell proliferation, apoptosis, and Th1/Th2 development rndsystems.commedchemexpress.com, the full spectrum of downstream signaling pathways it activates or inhibits remains an area for further exploration. RXRs function as homodimers or heterodimers with other nuclear receptors, controlling gene expression upon ligand binding. nih.gov The diverse functions of RXR are influenced by changes in regulatory factors, including variations in the ligand, ligand-binding domain (LBD), and DNA binding sites, which determine the recruitment of cell-specific heterodimerization partners and coregulators. frontiersin.org In the absence of a ligand, the RXR heterodimer interacts with corepressors, exchanging them for coactivators upon ligand binding, which are then recruited to the promoter-regulated region of the target gene. frontiersin.org

Given that RXR is involved in numerous heterodimer formations with other nuclear receptors, such as RXR/PPAR, RXR/LXR, RXR/FXR (permissive), RXR/TR, and RXR/VDR (nonpermissive or conditionally permissive like RXR/RAR) frontiersin.org, PA 452's antagonistic action could potentially impact the signaling cascades mediated by these diverse partnerships. For instance, while PA 452 did not suppress VDR-mediated nephrin gene activation oup.comoup.com, its effects on other RXR heterodimers and their associated pathways warrant investigation.

The observation that PA 452 can trigger the dissociation of RXR tetramers rndsystems.comguidetopharmacology.org suggests a mechanism that could influence signaling pathways regulated by higher-order RXR structures. Further research is needed to identify the specific downstream targets and signaling cascades modulated by PA 452's action on different RXR forms and heterodimers. Unexplored areas could include pathways related to lipid metabolism, glucose homeostasis, inflammation, and development, where RXR plays significant roles.

Strategies for Enhancing Targeted Delivery and Receptor Specificity of PA 452 Derivatives

Enhancing the targeted delivery and receptor specificity of compounds like PA 452 derivatives is crucial for maximizing therapeutic efficacy and minimizing off-target effects. Targeted drug delivery aims to increase the concentration of a medication at a specific site, thereby preventing harmful effects on healthy tissue. gilero.comnih.gov This can be achieved through various strategies, often involving the use of delivery vehicles such as nanoparticles. gilero.comnih.gov

Nanoparticles, typically between 1-100 nanometers in diameter, can be loaded with a drug and directed to specific tissues, such as diseased cells. gilero.com Targeted delivery using nanocarriers can improve drug accumulation at the target site and reduce distribution in normal tissues. nih.gov Strategies include passive targeting, which relies on the enhanced permeability and retention (EPR) effect in certain tissues like tumors, and active targeting, which involves conjugating targeting molecules (e.g., antibodies, peptides, aptamers, small molecules) to the delivery vehicle to bind to specific receptors on target cells. gilero.comnih.govacs.org

For PA 452 derivatives, strategies to enhance targeted delivery and receptor specificity could involve:

Nanocarrier encapsulation: Encapsulating PA 452 within liposomes, polymers, or other nanoparticles could improve its pharmacokinetic profile, stability, and accumulation at desired sites. gilero.comnih.govplos.org

Surface functionalization with targeting ligands: Attaching ligands that bind specifically to receptors overexpressed on target cells (e.g., cancer cells or specific immune cells) could facilitate active targeting. gilero.comnih.govacs.org The selection of appropriate targeting ligands and their conjugation chemistry is critical to maintain both the ligand's binding ability and the drug's activity. acs.org

Optimization of nanocarrier properties: Tailoring the size, shape, and surface properties of nanoparticles can influence their circulation time, biodistribution, and cellular uptake, thereby enhancing targeted delivery and potentially receptor specificity. upenn.edu

Controlled release mechanisms: Designing delivery systems that release PA 452 in response to specific stimuli present at the target site (e.g., pH, enzymes, temperature) could further improve localized activity and reduce systemic exposure.

Enhancing receptor specificity of PA 452 derivatives could also involve structural modifications to the compound itself to favor binding to specific RXR isoforms (RXRα, RXRβ, RXRγ) or specific RXR heterodimers, if such selectivity is desired for particular therapeutic applications. frontiersin.org

Integration of Advanced Omics Technologies for Holistic Understanding of PA 452's Biological Impact

The integration of advanced omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic understanding of PA 452's biological impact. rnsnurse.orgfrontiersin.orgfrontiersin.orgnih.gov Omics approaches allow for the simultaneous measurement of thousands of different biological molecules in biological samples, offering insights into molecular mechanisms of health and disease. rnsnurse.org Multi-omics studies, which integrate data from multiple omics layers, enable a more comprehensive investigation of biological pathways and the dynamic interplay between biological processes. frontiersin.orgresearchgate.net

For studying PA 452, integrating omics technologies could involve:

Transcriptomics: Analyzing changes in gene expression profiles in response to PA 452 treatment could reveal the downstream transcriptional programs regulated by RXR antagonism. This could help identify affected pathways and potential therapeutic targets.

Proteomics: Studying alterations in protein abundance and post-translational modifications could provide insights into the functional consequences of PA 452's effects on protein networks and signaling cascades.

Metabolomics: Analyzing changes in metabolite levels could shed light on metabolic pathways influenced by PA 452, potentially revealing its impact on cellular metabolism.

Epigenomics: Investigating epigenetic modifications could help understand how PA 452 might influence gene expression through mechanisms beyond direct receptor binding. frontiersin.org

Integrating these omics datasets with functional studies (e.g., cell-based assays, in vivo models) can help build a systems-level understanding of how PA 452 exerts its effects, identify potential biomarkers of response or resistance, and uncover previously unknown biological roles or off-target effects. frontiersin.orgresearchgate.net This comprehensive approach is crucial for fully characterizing the biological impact of PA 452 and guiding its potential therapeutic development.

Prospective Translational Studies and Clinical Development Pathways for RXR Antagonism

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice, ultimately benefiting human health. temple.edudrexel.eduuams.edu For RXR antagonism, including compounds like PA 452, prospective translational studies and clinical development pathways would involve moving from initial laboratory findings to potential therapeutic applications in humans. temple.edudrexel.edu

RXR antagonists have been investigated for their potential therapeutic uses in various conditions. For instance, RXR antagonists have been reported to be effective against diabetes and allergic diseases in animal models. nih.gov They are also considered useful tools for analyzing biological phenomena involving RXRs. nih.gov

Prospective translational studies for PA 452 or its derivatives could include:

Pre-clinical studies: Further in vitro and in vivo studies to investigate the efficacy of PA 452 in relevant disease models (e.g., cancer, metabolic disorders, inflammatory conditions) where RXR antagonism is hypothesized to have a therapeutic benefit. These studies would build upon existing findings, such as PA 452's effect on breast cancer cells rndsystems.com, and explore its potential in other contexts.

Pharmacology and Toxicology Studies: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of PA 452 and its potential toxicity profiles in relevant models. (Note: Specific safety/adverse effect profiles are excluded from this article, but these studies are a necessary part of translational research).

Biomarker Identification: Identifying biomarkers that can predict response to RXR antagonism or monitor therapeutic efficacy. This could involve utilizing omics technologies as discussed in Section 7.4.

Formulation Development: Developing suitable formulations for administering PA 452 or its derivatives, considering factors like solubility and stability. glpbio.com

Clinical development pathways for RXR antagonists would typically involve several phases of clinical trials to assess safety, efficacy, and optimal usage in human patients. temple.edu Given the diverse roles of RXR, potential clinical applications could span various therapeutic areas, including oncology, metabolic diseases, and inflammatory disorders. nih.govfrontiersin.org The development of selective RXR modulators, including antagonists with specific isoform or heterodimer activity, could offer more targeted therapeutic strategies with potentially reduced side effects. frontiersin.org The challenges in translating basic research findings into clinical applications highlight the need for collaborative, multidisciplinary efforts involving researchers, clinicians, and industry. drexel.eduuams.edu

Q & A

Basic Research Questions

Q. How should researchers design experiments to investigate PA 452's synthesis and properties?

- Methodological Answer :

-

Begin by formulating a hypothesis (e.g., "PA 452 exhibits stability under acidic conditions"). Define independent variables (e.g., pH, temperature) and dependent variables (e.g., degradation rate, crystallinity).

-

Use controlled experiments with replication (≥3 trials) to minimize variability .

-

Include negative controls (e.g., solvent-only samples) and positive controls (e.g., a structurally similar compound with known stability) to validate results .

-

Document synthesis protocols rigorously, including reagent purity, reaction times, and purification steps, as per reproducibility standards .

- Data Table Example :

| Parameter | Value Range | Measurement Method | Uncertainty (±) |

|---|---|---|---|

| Reaction Temp. | 25–80°C | Thermocouple | 0.5°C |

| pH | 2–12 | pH Meter | 0.1 units |

Q. What are the best practices for presenting PA 452 data in academic publications?

- Methodological Answer :

- Use tables for precise numerical data (e.g., spectroscopic peaks, thermodynamic values) and figures for trends (e.g., kinetic curves) .

- Avoid duplicating data across tables and text; instead, reference them (e.g., "See Table 1 for crystallographic parameters") .

- Report uncertainties (e.g., standard deviation, confidence intervals) and statistical significance (e.g., p-values) to enhance credibility .

- Follow journal-specific formatting (e.g., APA, ACS) for captions and in-text citations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of PA 452?

- Methodological Answer :

- Conduct meta-analysis of existing studies to identify variables causing discrepancies (e.g., solvent polarity, measurement techniques) .

- Perform sensitivity analysis to test how minor changes in experimental conditions (e.g., ±5°C temperature shifts) affect outcomes .

- Use triangulation by combining multiple analytical methods (e.g., XRD for crystallinity, NMR for molecular structure) to cross-validate results .

- Discuss limitations transparently (e.g., "Differences in purity protocols may explain variance in melting points") .

Q. What methodologies optimize PA 452's stability for application in extreme environments?

- Methodological Answer :

- Employ accelerated stability testing under stress conditions (e.g., high humidity, UV exposure) to predict long-term behavior .

- Use design of experiments (DoE) to systematically vary parameters (e.g., excipient ratios, storage containers) and identify optimal combinations .

- Apply molecular dynamics simulations to model PA 452's degradation pathways under varying pressures/temperatures .

- Validate findings with peer-reviewed datasets and disclose raw data in supplementary materials for reproducibility .

Data Analysis and Interpretation

Q. How should researchers address outliers in PA 452 experimental datasets?

- Methodological Answer :

- Apply Grubbs' test or Dixon’s Q-test to statistically identify outliers .

- Investigate experimental artifacts (e.g., instrument calibration errors, contamination) before excluding data .

- If outliers persist, report them with justification (e.g., "Anomalous XRD peaks suggest polymorphic impurities") and conduct sensitivity analyses to assess their impact .

Q. What strategies ensure ethical and rigorous literature reviews for PA 452 studies?

- Methodological Answer :

- Use PRISMA guidelines to systematically screen and include/exclude sources, minimizing selection bias .

- Prioritize peer-reviewed journals indexed in databases like PubMed or Web of Science, avoiding predatory publishers .

- Critically appraise methodologies of cited studies (e.g., sample size, control groups) to assess validity .

- Disclose conflicts of interest (e.g., industry funding) in the "Ethical Considerations" section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.